Cas no 887579-72-8 (Benzenamine,3-[4-(1-methylethyl)phenoxy]-)
887579-72-8 structure
Product Name:Benzenamine,3-[4-(1-methylethyl)phenoxy]-
CAS-nummer:887579-72-8
MF:C15H17NO
MW:227.301584005356
CID:713237
PubChem ID:21662892
Update Time:2025-04-19
Benzenamine,3-[4-(1-methylethyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,3-[4-(1-methylethyl)phenoxy]-
- 3-(4-isopropyl-phenoxy)-phenylamine
- 3-(4-propan-2-ylphenoxy)aniline
- SCHEMBL15474288
- A1-49778
- 887579-72-8
- 3-[4-(Propan-2-yl)phenoxy]aniline
- AKOS017559819
- DTXSID20616662
- 3-(4-Isopropylphenoxy)aniline
-
- MDL: MFCD06656958
- Inchi: 1S/C15H17NO/c1-11(2)12-6-8-14(9-7-12)17-15-5-3-4-13(16)10-15/h3-11H,16H2,1-2H3
- InChI-sleutel: RLEVVSQFSPHWBN-UHFFFAOYSA-N
- LACHT: O(C1C=CC=C(C=1)N)C1C=CC(=CC=1)C(C)C
Berekende eigenschappen
- Exacte massa: 227.131014166g/mol
- Monoisotopische massa: 227.131014166g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 221
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.9
- Topologisch pooloppervlak: 35.2Ų
Benzenamine,3-[4-(1-methylethyl)phenoxy]- Gerelateerde literatuur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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